Tmd D-form [MI] refers to a specific type of transition metal dichalcogenide (TMD) compound, which is a class of materials characterized by their layered structure and unique electronic properties. Transition metal dichalcogenides are typically composed of transition metals from groups IV to VI of the periodic table combined with chalcogen elements such as sulfur, selenium, or tellurium. The D-form specifically indicates a particular structural arrangement and phase of the compound, which can influence its physical and chemical properties.
The study and synthesis of Tmd D-form [MI] have been extensively documented in scientific literature, particularly in articles focusing on the synthesis methods, structural analysis, and applications of TMDs. Notable sources include reviews on solution-based synthesis methods and characterizations of TMDs, as well as studies on specific compounds within this family .
Transition metal dichalcogenides are classified based on their crystal structure into several phases: 1T, 2H, and 3R. Each phase has distinct properties and applications. The D-form typically falls under these classifications but may denote a specific arrangement or composition that is being investigated for its unique characteristics.
The synthesis of Tmd D-form [MI] can be achieved through various methods:
The choice of synthesis method significantly impacts the resulting material's properties, such as crystallinity, phase purity, and morphology. For instance, hydrothermal methods are known for producing uniform nanosheets, while CVT can yield larger single crystals with fewer defects.
The molecular structure of Tmd D-form [MI] typically features a layered arrangement where transition metal atoms are sandwiched between chalcogen layers. The most common structural forms include trigonal prismatic coordination for the metal atoms.
Tmd D-form [MI] can undergo various chemical reactions that are essential for its functionality in applications:
The kinetics of these reactions depend on factors such as temperature, pressure, and the presence of catalysts or solvents. Understanding these parameters is vital for optimizing performance in applications like batteries or sensors.
The mechanism by which Tmd D-form [MI] exerts its effects often involves charge carrier dynamics influenced by its layered structure:
Experimental studies have shown that exciton binding energies in monolayer TMDs can reach values around 0.3 eV to 0.55 eV, significantly affecting their optoelectronic properties .
Transition metal dichalcogenides like Tmd D-form [MI] have numerous scientific uses:
TMD is operationally defined as pain and dysfunction in the chewing muscles and temporomandibular joint, manifesting as:
Nosologically, TMDs are classified into three primary categories:
The Diagnostic Criteria for TMD (DC/TMD) further stratifies these into 12 subdiagnoses, enabling multi-axis classification that acknowledges comorbid presentations [9]. This framework rejects historical etiological assumptions (e.g., dental malocclusion as primary cause) in favor of a biopsychosocial model recognizing biomechanical, neuromuscular, and psychosocial contributors [2] [8].
Diagnostic standardization began with the 1992 Research Diagnostic Criteria for TMD (RDC/TMD), introducing a dual-axis system:
While RDC/TMD improved reliability, validation studies revealed suboptimal sensitivity (0.26–0.53) and specificity (0.67–0.92) for common pain-related TMDs [9]. This spurred the DC/TMD initiative (2014), which:
Table 1: Evolution of TMD Diagnostic Systems
System | Key Innovations | Validity Metrics | Limitations Addressed |
---|---|---|---|
RDC/TMD (1992) | Dual-axis framework; Operationalized examination protocols | Sensitivity: 0.26–0.53Specificity: 0.67–0.92 | Low sensitivity for myofascial pain |
DC/TMD (2014) | Screener for pain-related TMD; Enhanced psychosocial instruments | Sensitivity: ≥0.86Specificity: ≥0.98 | Limited discriminant validity; Inadequate psychosocial assessment |
DC/TMD’s diagnostic algorithms now achieve sensitivity ≥0.86 and specificity ≥0.98 for common pain-related TMDs, though intra-articular disorders (e.g., disc displacements) remain less validated [9]. The system accommodates both clinical screening (41-item questionnaire) and comprehensive assessment (81-item instrument), facilitating adaptable use across settings [9].
Global Prevalence Patterns
A 2024 meta-analysis of 74 studies (n=172,239 subjects) determined the global TMD prevalence at 34%, with significant continental variations [1]:
Table 2: Global TMD Prevalence by Continent
Continent | Prevalence (%) | Female-to-Male Ratio | Key Risk Cohorts |
---|---|---|---|
South America | 47 | 1.56 (F:M) | Adults 18–60 years |
Asia | 33 | 1.32 (F:M) | Urban populations |
Europe | 29 | 1.09 (F:M) | Industrial workers |
North America | 26 | 1.45 (F:M) | Post-menopausal women |
Prevalence peaks in adults aged 18–60 years (reproductive age group), declining after age 60. Females consistently exhibit higher rates globally, with South America showing the most pronounced gender disparity (56% larger female prevalence) [1] [6]. In the U.S., NHIS surveys (2017–2018) estimated 11.2–12.4 million adults (4.8%) experience orofacial pain potentially linked to TMDs, with higher rates among females (6.3% vs. 3.2% males) and low-income households [3] [8].
Public Health and Economic Burden
TMDs impose substantial societal costs through:
High-impact chronic pain affects 26.9% of those with orofacial pain versus 7.0% without, correlating with jaw dysfunction limitations and psychosocial distress [3] [8]. Longitudinal data indicate a 3.9% annual incidence rate for new TMD onset, with 50% of cases persisting at 6 months and fluctuating chronically thereafter [8].
Table 3: Public Health Impact of TMDs
Impact Domain | Key Metrics | Population Subgroups Most Affected |
---|---|---|
Economic Burden | $4 billion/year global treatment costs; £334/person/6 months out-of-pocket expenses (UK) | Uninsured/low-income individuals |
Functional Limitations | 12% report high disability; 33% exhibit high-impact pain with functional limitations | Chronic pain comorbidities |
Healthcare Utilization | 42% seek treatment; 8–10 physician consultations before diagnosis | Females, patients with delayed diagnosis |
Projections suggest global prevalence may reach 44% by 2050 due to aging populations and environmental stressors [7]. Despite this, epidemiological data gaps persist for African and Australian populations, highlighting needs for inclusive research [1] [6].
Table 4: Standardized Nomenclature of Compounds/Terms in TMD Literature
Term | Definition | Reference Context |
---|---|---|
TMD | Temporomandibular Disorders | [1] [5] |
TMJ | Temporomandibular Joint | [5] [7] |
RDC/TMD | Research Diagnostic Criteria for TMD | [2] [9] |
DC/TMD | Diagnostic Criteria for TMD | [9] |
Myofascial TMD | Muscle-related TMD with trigger points | [5] |
Arthralgia | TMJ pain of articular origin | [9] |
Intra-articular Disorder | Pathologies within the TMJ capsule | [5] [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7